3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of amino and methoxy functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.
Formation of Schiff Base: The benzaldehyde reacts with an amine to form a Schiff base under mild acidic conditions.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the azetidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(3-methoxyphenyl)-4-phenylazetidin-2-one
- 3-Amino-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
- 3-Amino-1-(3,4-dimethoxyphenyl)-4-phenylazetidin-2-one
Uniqueness
3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of both 3-methoxyphenyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1291489-87-6 |
---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
3-amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H18N2O3/c1-21-13-8-6-11(7-9-13)16-15(18)17(20)19(16)12-4-3-5-14(10-12)22-2/h3-10,15-16H,18H2,1-2H3 |
InChI Key |
VTYUFUMOUPBLBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.